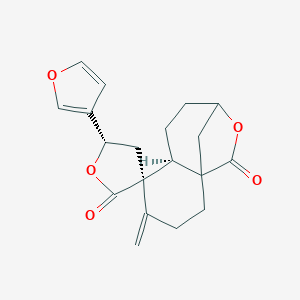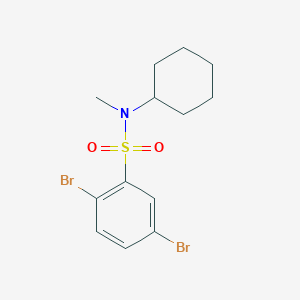![molecular formula C10H9NO5S3 B241571 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid, also known as Furasemide, is a chemical compound that has been widely used in scientific research. It is a thiazolidine-based sulfonic acid that has been synthesized through various methods. The compound has been found to have several biochemical and physiological effects, making it a useful tool in laboratory experiments.
作用機序
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid inhibits carbonic anhydrase activity by binding to the zinc ion at the active site of the enzyme. This prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate ion. This mechanism has been found to be reversible, allowing for the restoration of carbonic anhydrase activity upon removal of the compound.
Biochemical and Physiological Effects
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of bicarbonate ion production, and the increase in chloride ion secretion. These effects have been found to be useful in studying the role of carbonic anhydrase in several physiological processes, including acid-base balance, respiration, and renal function. 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for several diseases.
実験室実験の利点と制限
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has several advantages as a tool in laboratory experiments, including its ability to inhibit carbonic anhydrase activity, its reversible mechanism of action, and its anti-inflammatory and antioxidant effects. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for the use of 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid in scientific research, including its potential use as a therapeutic agent for several diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. It may also be useful in studying the role of carbonic anhydrase in other physiological processes, such as bone resorption and calcification. Additionally, the development of new synthetic methods for 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid may lead to the discovery of new analogs with improved pharmacological properties.
合成法
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid can be synthesized through various methods, including the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate and sodium ethoxide. Another method involves the reaction of furfural with thiosemicarbazide, followed by the reaction of the resulting compound with ethyl chloroacetate and sodium ethoxide, and then with sodium sulfite. The final product is obtained by acidification of the reaction mixture. These methods have been optimized to yield a high purity product.
科学的研究の応用
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has been widely used in scientific research due to its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, which is important in several physiological processes, including acid-base balance, respiration, and renal function. 2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid has been found to inhibit carbonic anhydrase activity in several tissues, including the kidney, liver, and brain. This has led to its use in studying the role of carbonic anhydrase in these tissues.
特性
製品名 |
2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid |
|---|---|
分子式 |
C10H9NO5S3 |
分子量 |
319.4 g/mol |
IUPAC名 |
2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |
InChI |
InChI=1S/C10H9NO5S3/c12-9-8(6-7-2-1-4-16-7)18-10(17)11(9)3-5-19(13,14)15/h1-2,4,6H,3,5H2,(H,13,14,15)/b8-6- |
InChIキー |
RQTAGYINGRQDJC-VURMDHGXSA-N |
異性体SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O |
SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
正規SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)



![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)

![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![Ethyl 9-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaene-5-carboxylate](/img/structure/B241515.png)

![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![(Z)-3-cyclohexyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B241527.png)